

Technical Support Center: Enhancing the External Quantum Efficiency of InN-based LEDs

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Compound of Interest

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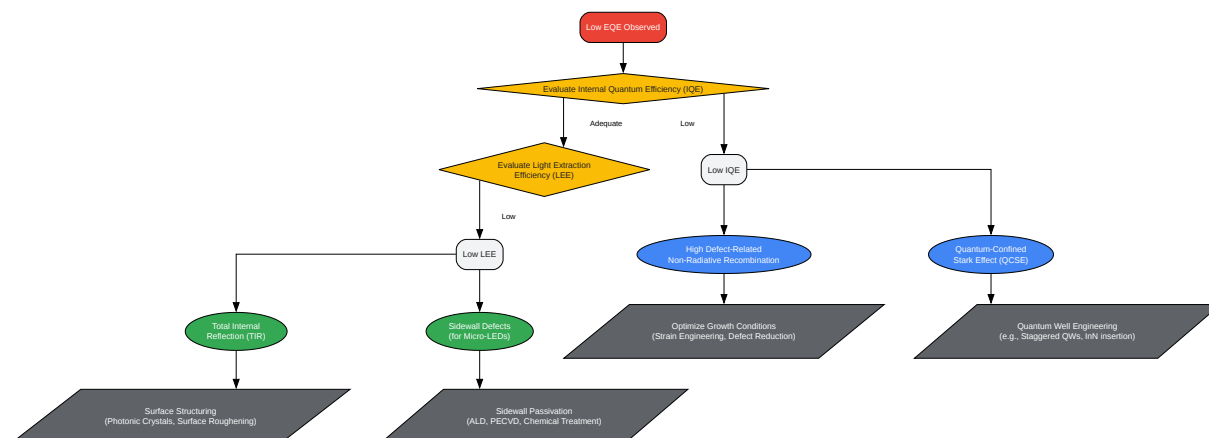
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working to enhance the external quantum efficiency (EQE) of **Indium Nitride** (InN)-based and Indium Gallium Nitride (InGaN)-based Light Emitting Diodes (LEDs).

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and characterization of InN-based LEDs that can lead to low EQE.

Issue 1: Low Overall External Quantum Efficiency (EQE)

Low EQE is a multifaceted problem that can stem from inefficiencies in both internal quantum efficiency (IQE) and light extraction efficiency (LEE). The following flowchart outlines a systematic approach to diagnosing and addressing the root cause.



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Caption: Troubleshooting workflow for low EQE in InN-based LEDs.

Frequently Asked Questions (FAQs)

Q1: My InGaN LED shows a significant drop in efficiency at higher current densities (efficiency droop). What are the primary causes and how can I mitigate this?

A1: Efficiency droop in InGaN-based LEDs is a well-known issue. The primary suspected causes include:

- **Auger Recombination:** This is a non-radiative recombination process where the energy from an electron-hole pair recombination is transferred to a third carrier. This effect becomes more pronounced at high carrier densities.
- **Electron Leakage:** Insufficient confinement of electrons within the quantum well (QW) active region can lead to electrons overflowing into the p-type layers, where they do not contribute to light generation.
- **Defect-Related Recombination:** At high currents, carrier delocalization can increase the likelihood of encountering defects, leading to higher non-radiative recombination.

Mitigation Strategies:

- Quantum Well Engineering: Employing wider quantum wells or multiple quantum wells (MQWs) can reduce the carrier density within the active region for a given current, thus suppressing Auger recombination.[1]
- Electron Blocking Layer (EBL): The use of a p-type AlGaIn EBL between the active region and the p-GaN layer can help confine electrons to the QWs.
- Improved Crystal Quality: Reducing the density of threading dislocations through optimized buffer layers and growth conditions can minimize non-radiative recombination pathways.

Q2: I am fabricating micro-LEDs and observe a significant decrease in EQE as the device size shrinks. What is causing this "size effect"?

A2: The size-dependent EQE reduction in micro-LEDs is primarily attributed to increased surface recombination due to a larger surface-to-volume ratio.[2] The plasma etching process used to define the mesas creates sidewall damage and dangling bonds, which act as non-radiative recombination centers.[3][4]

Solutions:

- Sidewall Passivation: Depositing a dielectric layer such as Al_2O_3 , SiO_2 , or AlN on the mesa sidewalls can passivate these surface defects.[2][3][5] Atomic Layer Deposition (ALD) is a particularly effective method for this due to its conformal coating capabilities.[5][6]
- Chemical Treatment: Wet chemical etching using solutions like potassium hydroxide (KOH) can remove the damaged sidewall material before passivation.[1]

Q3: What are the main challenges in growing high-quality, high-Indium-content InGaIn for red LEDs?

A3: Achieving efficient red emission from InGaIn LEDs is challenging due to several factors:

- Large Lattice Mismatch: There is a significant lattice mismatch between InN and GaN, which leads to high strain and the generation of crystal defects in high-In-content InGaIn layers.[7]
- Low Growth Temperature: High indium incorporation requires lower MOCVD growth temperatures, which can compromise the material's crystalline quality.

- Quantum-Confined Stark Effect (QCSE): The strong piezoelectric fields in strained high-In-content InGaN QWs cause a spatial separation of electron and hole wavefunctions, reducing the radiative recombination rate.[\[8\]](#)[\[9\]](#)
- Indium Phase Separation: InGaN alloys with high indium content are prone to phase separation, leading to inhomogeneous emission.

Improvement Strategies:

- Strain Engineering: Utilizing advanced buffer layer structures can help manage the strain in the active region.[\[10\]](#)
- Quantum Well Design: Inserting an ultrathin InN layer within the InGaN quantum well can help to reduce the piezoelectric polarization and improve the electron-hole wavefunction overlap.[\[8\]](#)

Q4: How can I improve the light extraction efficiency (LEE) of my planar InN-based LED?

A4: The high refractive index of GaN (around 2.5) compared to air (1.0) leads to significant total internal reflection (TIR) at the semiconductor-air interface, trapping a large portion of the generated light.[\[11\]](#) To improve LEE, you can employ the following techniques:

- Surface Roughening/Texturing: Creating a rough surface on the top layer of the LED (typically n-GaN) scatters the light, increasing the probability of photons escaping.[\[12\]](#)
- Patterned Sapphire Substrates (PSS): Growing the LED structure on a patterned substrate can redirect photons that would otherwise be trapped.
- Photonic Crystals (PhCs): Fabricating a periodic nanostructure on the LED surface can interact with the guided light modes and diffract them out of the device.[\[13\]](#)[\[14\]](#)
- Encapsulation: Using a high refractive index encapsulant, often in a dome shape, can reduce the refractive index contrast at the exit surface, thereby minimizing TIR.[\[11\]](#)

Data Presentation: EQE Enhancement Techniques

The following tables summarize quantitative data on the effectiveness of various EQE enhancement techniques for In(Ga)N-based LEDs.

Table 1: Internal Quantum Efficiency (IQE) Improvement

Technique	Device Type	Wavelength	Key Result	Reference
Buffer Strain Engineering	Green LED on Si	550 nm	IQE of 78% achieved.	[10]
Ultrathin InN Insertion Layer	Red LED (Simulation)	Red	42% higher IQE at 60 A/cm ² compared to conventional QW.	[8]

Table 2: Light Extraction Efficiency (LEE) and EQE Improvement

Technique	Device Type	Wavelength	Key Result	Reference
GaN Micro-domes	Thin-Film Flip-Chip LED	460 nm	2.5-2.7 times enhancement in LEE.	[13]
ITO p-electrodes	Green Micro-LED (20x20 μm ²)	Green	1.25 times improvement in light output power; peak EQE of 7.36%.	[8]
n-type AlGaIn/GaN/InGa N Current Spreading Layer	Blue LED	Blue	~18.2% enhancement in output power at 350 mA.	[12]

Table 3: Sidewall Passivation for Micro-LEDs

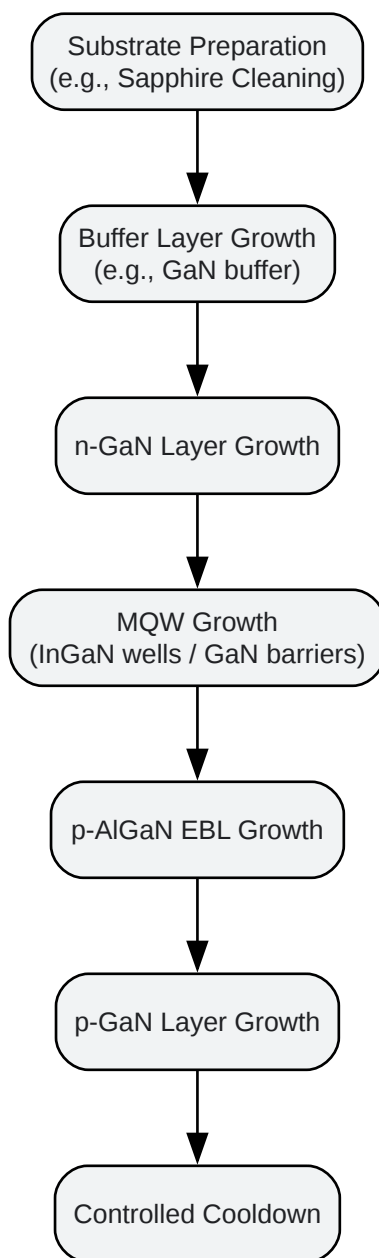
Passivation Method	Device Size	Key Result	Reference
ALD Al ₂ O ₃	5x5 μm ²	70% enhancement in EQE.	[6]
ALD AlN	Not specified	Reduced leakage current by up to two orders of magnitude compared to Al ₂ O ₃ .	[5]
Sol-Gel SiO ₂	20x20 μm ²	Peak EQE of 27.7% (a 14% improvement over no passivation).	[7]
Wet Etching + Passivation	10x10 to 100x100 μm ²	Suppressed size effect, achieving high EQE (22% to 27%).	[2]

Experimental Protocols

Protocol 1: MOCVD Growth of InGaN/GaN Quantum Wells

This protocol provides a general outline for the growth of InGaN/GaN multiple quantum wells (MQWs) using Metal-Organic Chemical Vapor Deposition (MOCVD). Specific parameters will vary based on the MOCVD system and desired emission wavelength.

Workflow Diagram:



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Caption: General workflow for MOCVD epitaxy of an InGaN/GaN LED structure.

Methodology:

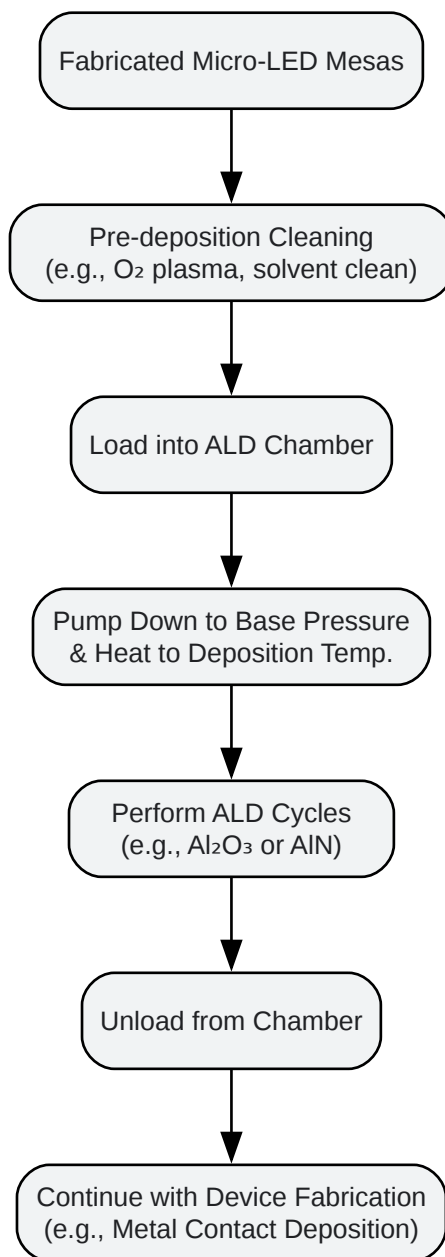
- **Substrate Preparation:** Begin with a c-plane sapphire substrate. Clean the substrate using appropriate solvents to remove organic contaminants.

- **Buffer Layer Growth:** Load the substrate into the MOCVD reactor. Grow a low-temperature GaN nucleation layer followed by a high-temperature GaN buffer layer to provide a high-quality template for subsequent layers.
- **n-GaN Layer Growth:** Grow a silicon-doped n-type GaN layer.
 - **Precursors:** Trimethylgallium (TMGa) for Ga, Ammonia (NH₃) for N, and Silane (SiH₄) for Si doping.
 - **Carrier Gas:** Hydrogen (H₂).
- **MQW Active Region Growth:** Grow the InGaN/GaN multiple quantum wells. This is the most critical step for determining the emission properties.
 - **GaN Barriers:** Grown at a higher temperature using TMGa and NH₃.
 - **InGaN Wells:** Grown at a lower temperature to facilitate indium incorporation. Precursors include TMGa, Trimethylindium (TMIn), and NH₃. The ratio of TMIn to the total Group III precursors and the growth temperature will determine the indium content and thus the emission wavelength.[\[11\]](#)[\[15\]](#)
- **Electron Blocking Layer (EBL) Growth:** Deposit a magnesium-doped p-type AlGaIn layer to prevent electron overflow.
 - **Precursors:** TMGa, Trimethylaluminum (TMAI), NH₃, and Bis(cyclopentadienyl)magnesium (Cp₂Mg) for Mg doping.
- **p-GaN Contact Layer Growth:** Grow a heavily Mg-doped p-GaN layer for ohmic contact formation.
- **Post-Growth Annealing:** After growth, the wafer is typically annealed in a nitrogen atmosphere to activate the Mg acceptors in the p-type layers.

Protocol 2: Sidewall Passivation of InGaIn Micro-LEDs using ALD

This protocol describes a typical process for passivating the sidewalls of etched micro-LED mesas using Atomic Layer Deposition (ALD).

Workflow Diagram:



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Caption: Workflow for ALD sidewall passivation of micro-LEDs.

Methodology:

- Mesa Fabrication: Fabricate micro-LED mesas down to the n-GaN layer using standard photolithography and inductively coupled plasma (ICP) etching.

- Pre-Treatment (Optional but Recommended):
 - Perform a brief wet chemical etch (e.g., with dilute KOH or HF) to remove plasma-induced damage from the sidewalls.[\[1\]](#)
 - Clean the sample to remove any photoresist residue or other contaminants. An oxygen plasma ash followed by a solvent clean is common.
- ALD Process (for Al_2O_3):
 - Load the sample into the ALD reactor.
 - Heat the substrate to the desired deposition temperature (e.g., 200-300 °C).
 - Perform the required number of ALD cycles to achieve the target thickness (e.g., 10-30 nm). Each cycle consists of four steps: a. Pulse of Trimethylaluminum (TMA) precursor. b. Purge with an inert gas (e.g., N_2 or Ar). c. Pulse of the oxidant precursor (e.g., H_2O). d. Purge with the inert gas.
- Post-Passivation Processing: After passivation, open contact windows on the top of the mesas and the n-GaN layer using photolithography and etching of the passivation layer. Proceed with the deposition of p- and n-metal contacts to complete the device.[\[5\]](#)[\[14\]](#)

Protocol 3: Fabrication of Photonic Crystals on GaN LED Surface

This protocol outlines a method for creating a 2D photonic crystal (PhC) on the top GaN surface of an LED to enhance light extraction, using nanoimprint lithography.

Methodology:

- Master Mold Fabrication: Create a master mold (e.g., on a silicon wafer) with the desired PhC pattern (e.g., a hexagonal lattice of pillars) using electron-beam lithography and etching.
- Stamp Fabrication: Replicate the master mold into a soft polymer stamp (e.g., made of PDMS).
- Nanoimprint Lithography:

- Spin-coat a layer of UV-curable nanoimprint resist onto the surface of the completed GaN LED wafer.
- Press the polymer stamp into the resist with controlled pressure.
- Cure the resist by exposing it to UV light through the transparent stamp.
- Separate the stamp, leaving the PhC pattern in the hardened resist.
- Pattern Transfer:
 - Use the patterned resist as a mask for a dry etching process (e.g., ICP etching) to transfer the pattern into the underlying GaN layer.^[16] The etching depth needs to be carefully controlled to maximize light extraction without damaging the quantum wells.
- Resist Removal: Remove any remaining resist using a suitable solvent or oxygen plasma.

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